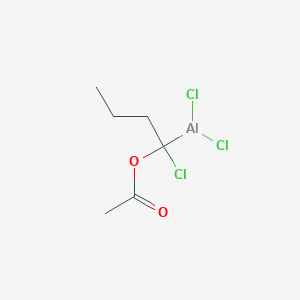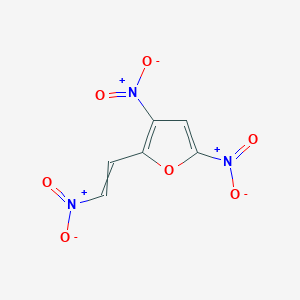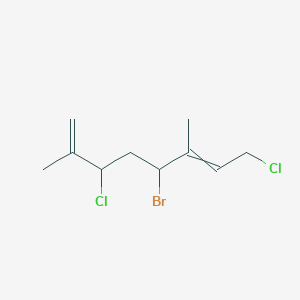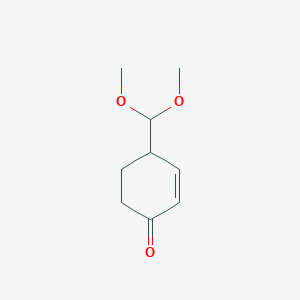
1-Chloro-1-(dichloroalumanyl)butyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(dichloroalumanyl)butyl acetate is an organoaluminum compound characterized by the presence of aluminum, chlorine, and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(dichloroalumanyl)butyl acetate typically involves the reaction of butyl acetate with aluminum chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyl acetate+AlCl3→1-Chloro-1-(dichloroalumanyl)butyl acetate
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where butyl acetate is reacted with aluminum chloride in reactors designed to handle the exothermic nature of the reaction. The process is optimized for yield and purity, with careful control of temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(dichloroalumanyl)butyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of aluminum.
Hydrolysis: Reacts with water to form corresponding alcohols and aluminum hydroxide.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of new organoaluminum compounds.
Oxidation: Formation of aluminum oxides and chlorinated by-products.
Hydrolysis: Formation of butanol and aluminum hydroxide.
Aplicaciones Científicas De Investigación
1-Chloro-1-(dichloroalumanyl)butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in the study of aluminum’s biological effects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(dichloroalumanyl)butyl acetate involves its reactivity with various substrates. The aluminum center acts as a Lewis acid, facilitating reactions with nucleophiles. The molecular targets include functional groups such as hydroxyl, amino, and thiol groups, leading to the formation of new bonds and compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-(dichloroalumanyl)butane
- 1-Chloro-3-(dichloroalumanyl)propane
- 1-Chloro-1-(dichloroalumanyl)pentane
Uniqueness
1-Chloro-1-(dichloroalumanyl)butyl acetate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other organoaluminum compounds. Its acetate group provides additional functionality, making it versatile for various applications.
Propiedades
Número CAS |
65063-06-1 |
|---|---|
Fórmula molecular |
C6H10AlCl3O2 |
Peso molecular |
247.5 g/mol |
Nombre IUPAC |
(1-chloro-1-dichloroalumanylbutyl) acetate |
InChI |
InChI=1S/C6H10ClO2.Al.2ClH/c1-3-4-6(7)9-5(2)8;;;/h3-4H2,1-2H3;;2*1H/q;+2;;/p-2 |
Clave InChI |
SBKAYNJTEOEXHV-UHFFFAOYSA-L |
SMILES canónico |
CCCC(OC(=O)C)([Al](Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)



![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)


![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)
![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
